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molecular formula C12H8N2O4 B8385356 Methyl[1,4]benzodioxino[2,3-c]pyridazine-3-carboxylate

Methyl[1,4]benzodioxino[2,3-c]pyridazine-3-carboxylate

Cat. No. B8385356
M. Wt: 244.20 g/mol
InChI Key: BIBACBNFBPRCLE-UHFFFAOYSA-N
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Patent
US09212147B2

Procedure details

To 3-chloro[1,4]benzodioxino[2,3-c]pyridazine (1.71 g) was added a mixed solvent of dimethyl sulfoxide-methanol (1:1) (40 ml), and the mixture was stirred. 1,1′-Bis(diphenylphosphino)ferrocene (1.72 g), diacetoxypalladium (350 mg) and triethylamine (2.2 mL) were added, and the mixture was stirred under a carbon monoxide atmosphere at 1 atm, 80° C. for 19 hr. Water was added and the mixture was extracted with ethyl acetate, and the organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give methyl[1,4]benzodioxino[2,3-c]pyridazine-3-carboxylate (950 mg).
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
dimethyl sulfoxide methanol
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
1.72 g
Type
catalyst
Reaction Step Three
Quantity
350 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]2[O:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[O:11][C:4]=2[CH:3]=1.[CH3:16]S(C)=O.[CH3:20][OH:21].C(N(CC)CC)C.[OH2:29]>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C(O[Pd]OC(=O)C)(=O)C>[CH3:20][O:21][C:16]([C:2]1[N:7]=[N:6][C:5]2[O:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[O:11][C:4]=2[CH:3]=1)=[O:29] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
ClC1=CC2=C(N=N1)OC1=C(O2)C=CC=C1
Name
dimethyl sulfoxide methanol
Quantity
40 mL
Type
reactant
Smiles
CS(=O)C.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.72 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
350 mg
Type
catalyst
Smiles
C(C)(=O)O[Pd]OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred under a carbon monoxide atmosphere at 1 atm, 80° C. for 19 hr
Duration
19 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N=N1)OC1=C(O2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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